N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Description
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine is a compound that features a pyrimidine ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design .
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c1-11(6-19-7-12-8-20-10-21-9-12)13-2-4-14(5-3-13)15(16,17)18/h2-5,8-11,19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXQJMOHKQHZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CN=CN=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of a trifluoromethylating agent such as trifluoromethyl iodide under radical conditions.
Coupling Reactions: The final step involves coupling the pyrimidine ring with the trifluoromethylated phenyl group using a suitable amine coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and high-throughput screening for the optimal coupling conditions.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the trifluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield N-oxides, while reduction can lead to partially or fully reduced derivatives of the compound.
Scientific Research Applications
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an ethanamine backbone instead of propanamine.
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]butan-1-amine: Similar structure but with a butanamine backbone.
Uniqueness
N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of a pyrimidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring provides a versatile scaffold for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
